Pss-(3-(2-aminoethyl)amino)propyl-hepta&

描述

Evolution of Synthetic Methodologies for Intricate Molecular Architectures

The synthesis of polyamines, which are organic compounds with two or more primary amino groups, serves as an excellent example of this evolution. Polyamines are vital in cellular functions and have applications as antitumor and antimalarial agents. mdpi.com Their synthesis requires careful selection of pathways and the use of protecting groups to achieve the desired structure. mdpi.comacs.org Methods like the Michael reaction, Fukuyama amine synthesis, and solid-phase synthesis have become common in producing these complex molecules. mdpi.com

Significance of Modular Synthesis and Advanced Ligand Design

Modular synthesis has emerged as a powerful strategy for building complex molecules. numberanalytics.com This approach involves the creation of independent molecular fragments (modules) that are then pieced together. caltech.edu This method is highly advantageous as it allows for the rapid generation of a library of related compounds, or analogs, by simply varying the constituent modules. caltech.edu This modularity is particularly valuable in drug discovery and materials science, where it can accelerate the optimization of a molecule's properties. caltech.edu For instance, a modular strategy was successfully used to synthesize over 50 analogs of the antibiotic deoxytetracycline, leading to the development of novel therapeutics. caltech.edu

Parallel to modular synthesis, advanced ligand design is a cornerstone of modern coordination and supramolecular chemistry. numberanalytics.comnumberanalytics.com Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. nih.gov The properties and structure of the final assembly are heavily dictated by the ligand's design. numberanalytics.com Advanced ligand design focuses on creating molecules with specific geometric and electronic properties to guide the self-assembly of complex supramolecular structures. numberanalytics.comnumberanalytics.com These structures have found applications as biosensors, MRI agents, and catalysts that mimic enzymes. royalsocietypublishing.orgresearchgate.net The principles of ligand design are also central to creating functional materials like metal-organic frameworks (MOFs) and other coordination polymers. aceec.ac.in

Interdisciplinary Approaches in Modern Chemical Synthesis and Application

The synthesis and application of complex molecules are no longer confined to the traditional boundaries of organic or inorganic chemistry. smu.edu Modern research is highly interdisciplinary, integrating knowledge from materials science, supramolecular chemistry, and molecular biology. nih.govsolubilityofthings.com

Materials Science: Chemistry provides the foundation for creating new materials with unique electrical, optical, or mechanical properties. sparkl.me The synthesis of nanoparticles, for example, is a direct application of chemical principles to create materials for advanced technologies. sparkl.me Supramolecular chemistry, in particular, has been instrumental in developing "smart materials" and in the bottom-up construction of nanotechnologies. wikipedia.org

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules held together by non-covalent bonds. wikipedia.org Biological systems, with their intricate networks of molecular recognition, are a primary source of inspiration. wikipedia.org By understanding and utilizing interactions like hydrogen bonding and metal coordination, chemists can design complex, self-assembling systems for drug delivery, catalysis, and more. nih.govaceec.ac.in

Molecular Biology: The intersection of chemistry and biology is crucial for understanding life at the molecular level. solubilityofthings.comnih.gov Medicinal chemistry, a prominent example of this synergy, combines synthetic chemistry with pharmacology to design and develop new drugs. sparkl.me The synthesis of complex molecules that can interact with biological targets like enzymes and receptors is at the heart of modern medicine. sparkl.me

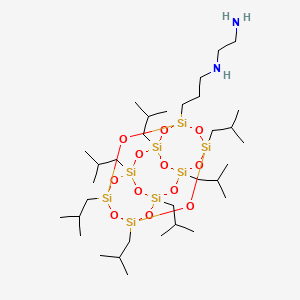

A prime example of a compound at the nexus of these disciplines is Pss-(3-(2-aminoethyl)amino)propyl-hepta(isobutyl) , a type of polyhedral oligomeric silsesquioxane, or POSS.

Focus Compound: Pss-(3-(2-aminoethyl)amino)propyl-hepta(isobutyl)

This complex molecule, identified by the CAS number 444315-16-6, is a hybrid organic-inorganic compound. smolecule.comalfa-chemistry.com Its structure features a core inorganic cage of silicon and oxygen atoms, with organic groups attached at the corners.

The specific variant under discussion has a (3-(2-aminoethyl)amino)propyl group attached to one corner of the siloxane cage and seven isobutyl groups attached to the other seven corners. sigmaaldrich.com This structure gives it unique properties, making it a subject of interest in materials science and nanotechnology. alfa-chemistry.com

Detailed Research Findings

The defining characteristic of this molecule is its hybrid nature. The inorganic core provides rigidity and thermal stability, while the organic functional groups dictate its reactivity and interaction with other materials. The amino groups on the propyl chain, in particular, offer sites for further chemical reactions, allowing this POSS molecule to be incorporated into larger polymer networks or to be functionalized for specific applications.

Below are tables summarizing the known properties and identifiers for this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | PSS-[3-(2-Aminoethyl)amino]propyl-Heptaisobutyl substituted sigmaaldrich.com |

| CAS Number | 444315-16-6 sigmaaldrich.com |

| Synonyms | Aminoethylaminopropylisobutyl-POSS® sigmaaldrich.com |

| 1-[3-(2-Aminoethyl)amino]propyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxane sigmaaldrich.com | |

| IUPAC Name | N'-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl]ethane-1,2-diamine alfa-chemistry.com |

| Category | Nanoparticles & Nanopowders alfa-chemistry.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C33H76N2O12Si8 alfa-chemistry.comsigmaaldrich.com |

| Molecular Weight | 917.65 g/mol smolecule.comsigmaaldrich.com |

| Appearance | Solid at room temperature smolecule.com |

| Melting Point | 109-116 °C smolecule.comchemicalbook.com |

| Hydrogen Bond Donor Count | 2 alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 14 alfa-chemistry.com |

The synthesis and study of complex molecules like this POSS derivative underscore the power of modern chemical methodologies and the immense potential that arises from interdisciplinary collaboration. By combining the stability of an inorganic core with the versatile functionality of organic chemistry, scientists can create novel materials tailored for a wide array of advanced applications.

Table of Compound Names

| Common/Abbreviated Name | Full Chemical Name |

| Pss-(3-(2-aminoethyl)amino)propyl-hepta(isobutyl) | N'-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl]ethane-1,2-diamine |

| Cyclam | 1,4,8,11-Tetraazacyclotetradecane |

| TACN | 1,4,7-Triazacyclononane |

属性

IUPAC Name |

N'-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H76N2O12Si8/c1-27(2)20-49-36-48(19-15-17-35-18-16-34)37-50(21-28(3)4)41-52(39-49,23-30(7)8)45-55(26-33(13)14)46-53(40-49,24-31(9)10)42-51(38-48,22-29(5)6)44-54(43-50,47-55)25-32(11)12/h27-33,35H,15-26,34H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYRGQGGJMEVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H76N2O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403855 | |

| Record name | AC1NCUKU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444315-16-6 | |

| Record name | N1-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]propyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444315-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NCUKU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies

Retrosynthetic Analysis and Target Molecule Design Principles

Designing a viable synthesis for phosphonated polyamines requires a careful retrosynthetic approach, considering factors like convergency, stereochemistry, and the compatibility of functional groups.

Strategic Disconnections and Convergent Synthesis

A retrosynthetic analysis of a target phosphonated polyamine logically disconnects the molecule at the robust C-N and P-N or P-C bonds. The most common strategy involves a convergent synthesis, where the key fragments—the polyamine scaffold and the phosphorus moiety—are prepared separately and then coupled in a late-stage step.

Key Disconnections:

P-N Bond Disconnection: This is a common and effective strategy. The synthesis converges by preparing a protected polyamine and a reactive phosphorus species (e.g., a phosphonyl chloride or H-phosphonate), which are then coupled. This approach is highly modular, allowing for variations in both the polyamine and the phosphonate (B1237965) components.

C-N Bond Disconnection: An alternative approach involves building the polyamine backbone onto a pre-existing phosphonated building block. For example, a phosphonated alkyl halide could be used to alkylate an amine.

Stereochemical Control and Asymmetric Synthesis Strategies

When chirality is a factor, either at the carbon backbone of the polyamine or at the phosphorus center (a P-stereogenic center), asymmetric synthesis becomes critical. The configuration of chiral centers can be crucial for biological activity. unl.pt

Strategies for Stereocontrol:

Chiral Pool Synthesis: Starting with enantiomerically pure precursors, such as chiral amino acids or diamines, to construct the polyamine backbone.

Asymmetric Catalysis: Employing chiral catalysts to control the formation of stereocenters during the synthesis. This is particularly important for creating C-chiral and P-chiral phosphonates. mdpi.comresearchgate.net

For C-Chiral Phosphonates: Methods like asymmetric hydrogenation of α,β-unsaturated phosphonates or asymmetric addition of phosphonates to unsaturated electrophiles are powerful tools. researchgate.net The phospha-Mannich reaction, involving an amine, a carbonyl compound, and a phosphite (B83602), can be rendered asymmetric using chiral catalysts to produce chiral α-aminophosphonates. mdpi.com

For P-Chiral Phosphonates: The synthesis of P-stereogenic centers is challenging but can be achieved using chiral nucleophilic catalysis. mdpi.comnih.gov This involves coupling racemic H-phosphinate species with alcohols in the presence of a chiral catalyst, leading to enantioenriched phosphonate products. mdpi.comnih.gov

Table 1: Asymmetric Methods for Chiral Phosphonate Synthesis

| Asymmetric Method | Description | Catalyst/Reagent Examples | Ref |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of α,β-unsaturated phosphonates using a chiral catalyst. | Chiral Rhodium complexes (e.g., [Rh]/(R)-BINAP) | researchgate.net |

| Phospha-Mannich Reaction | Condensation of an amine, carbonyl, and phosphite with a chiral catalyst. | Chiral Brønsted acids, organocatalysts (e.g., cinchona alkaloids) | mdpi.com |

| Phospha-Michael Addition | Addition of a phosphorus nucleophile to a chiral-catalyst-activated Michael acceptor. | Organocatalysts, transition metal complexes | mdpi.com |

| Nucleophilic Catalysis (DKAT) | Dynamic kinetic asymmetric transformation of racemic H-phosphinates. | Chiral nucleophilic catalysts | mdpi.comnih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems

Modern synthetic chemistry offers a toolbox of advanced methodologies that can be applied to the synthesis of phosphonated polyamines, often providing milder conditions, higher efficiency, and unique reactivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for forming C-P bonds under mild conditions. rsc.orgsciengine.com This technique can generate phosphoryl radicals from H-phosphine oxides or other precursors, which can then be coupled with various carbon-centered radicals. chinesechemsoc.org For instance, semiconductor quantum dots can catalyze the conversion of H-phosphine oxide to a phosphoryl radical, which can then couple with α-amino C–H bonds, directly relevant for modifying polyamine structures. chinesechemsoc.org This avoids the need for stoichiometric oxidants or radical initiators. chinesechemsoc.org

Enzyme Catalysis: Enzymes offer unparalleled selectivity. Polynucleotide kinase, for example, catalyzes the transfer of phosphate (B84403) groups to hydroxyl termini in biological molecules. nih.gov While direct enzymatic synthesis of the target scaffold is not established, enzymes like Candida antarctica lipase (B570770) (CAL) have been used to synthesize chiral polyamine precursors via enantioselective acylation, which can then be further functionalized. mdpi.com

Flow Chemistry: Automated flow chemistry enables rapid and efficient multi-step synthesis. amidetech.com This technology is particularly advantageous for solid-phase peptide synthesis and could be adapted for the stepwise construction of polyamine scaffolds or for optimizing reaction conditions in phosphorylation steps. amidetech.com Its precise control over reaction parameters can minimize side products and improve yields. amidetech.com

Electrochemistry: Electrochemical methods provide a green and efficient alternative for forming C-P and P-O bonds. organic-chemistry.org Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites can form aryl phosphonates at room temperature. organic-chemistry.org An electrochemical cross-dehydrogenative-coupling reaction between alcohols and secondary phosphine (B1218219) oxides can also provide organophosphinates without external oxidants or metal catalysts. organic-chemistry.org

Synthesis of Key Precursors and Intermediates

The convergent synthesis of a phosphonated polyamine relies on the robust preparation of its core building blocks: the phosphorus group and the polyamine scaffold.

Phosphorylation and Phosphonate Linkage Formation

The creation of the phosphonate linkage is a pivotal step. The choice of method depends on whether a P-C or P-N bond is being formed.

P-C Bond Formation: The Michaelis-Arbuzov reaction is a classic and widely used method for preparing phosphonate esters from trialkyl phosphites and alkyl halides. wikipedia.org The Hirao coupling, a palladium-catalyzed reaction between dialkyl phosphites and aryl halides, is another key method. wikipedia.org More recent, catalyst-free methods are also being developed. acs.org

P-N Bond Formation (Phosphoramidates): The phosphorylation of amines to form phosphoramidates can be achieved under mild conditions using various protocols. An iodine-mediated reaction, for instance, can couple H-phosphonates with primary or secondary amines using H₂O₂ as a benign oxidant. acs.org This method shows good selectivity, with more nucleophilic amines reacting in preference to alcohol groups. acs.org The Atherton-Todd reaction is another classic approach.

Table 2: Selected Methods for Phosphonate Linkage Formation

| Reaction Name | Reactants | Bond Formed | Key Features | Ref |

|---|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | P-C | Forms phosphonate esters; a fundamental reaction. | wikipedia.org |

| Hirao Coupling | Dialkyl phosphite + Aryl halide | P-C | Palladium-catalyzed; forms aryl phosphonates. | wikipedia.org |

| Iodine-Mediated Coupling | H-phosphonate + Amine/Alcohol | P-N / P-O | Mild, catalytic system with an oxidant (e.g., H₂O₂). | acs.org |

| Kabachnik-Fields | Amine + Carbonyl + >P(O)H reagent | N-C-P | Three-component reaction to form α-aminophosphonates. | nih.gov |

Construction of Polyamine Scaffolds

The synthesis of the polyamine backbone, such as N-(2-aminoethyl)-1,3-propanediamine, requires methods that allow for selective functionalization if a specific nitrogen is to be phosphonated. sigmaaldrich.com

Classical Methods: Traditional synthesis often involves the alkylation of amines with haloalkanes, which can lead to mixtures of products. nih.gov Therefore, the use of protecting groups is essential for regioselective control.

Solid-Phase Synthesis: For complex polyamines, solid-phase synthesis offers a powerful strategy. mdpi.com The polyamine chain can be built stepwise on a solid support, with orthogonal protecting groups (e.g., Boc and Dde) used to differentiate primary and secondary amines. mdpi.com This allows for the selective deprotection and functionalization of a specific nitrogen atom with the desired phosphorus moiety. mdpi.com

Modern Catalytic Methods: Photoredox catalysis has recently been demonstrated for the direct functionalization of polyamines, offering a streamlined, one-step approach to creating derivatives that might otherwise require lengthy multi-step syntheses. chemrxiv.org

The synthesis of N-(2-aminoethyl)-1,3-propanediamine itself has been described in the literature, providing a key starting material for these more advanced functionalizations. google.comwipo.intoup.com

Oligomerization and Macrocyclization Approaches

The construction of cyclic and oligomeric structures from polyamide and polyamine precursors is a fundamental strategy for creating molecules with specific conformations and binding properties. These approaches are critical for developing compounds that can interact with biological targets or self-assemble into larger architectures.

Oligomerization, the process of linking a few monomer units, can be achieved through various synthetic routes. For instance, a solution-phase oligomerization approach has been reported for the synthesis of cyclic pyrrole–imidazole polyamides, yielding a distribution of 8-, 12-, and 16-membered macrocycles from a bifunctional monomer. caltech.edu This strategy relies on the palindromic nature of the monomer, which can undergo bimolecular coupling followed by an intramolecular ring-closing reaction. caltech.edu Such methods can produce a variety of cyclic oligomers that can be separated and studied for their unique properties, such as their ability to bind to DNA. caltech.edu

Macrocyclization, the formation of large ring structures, is often challenged by competing oligomerization reactions. However, certain catalytic methods and reaction conditions can favor the formation of macrocycles even at high concentrations (≥0.2M). acs.org For example, peptide cyclization is a widely studied macrocyclization reaction where the formation of the stable amide bond helps drive the reaction towards the cyclic product. acs.org The choice of activating agents, such as PyBroP, and the reaction solvent can significantly influence the yield of the macrocyclization product over linear oligomers. acs.org The presence of specific functional groups within the linear precursor can also direct the macrocyclization process, overcoming the unfavorable entropy associated with forming a ring. acs.org

Macrocyclic polyamines, a significant class of macrocyclic compounds, are synthesized through methods like the cycloaddition of diaminodihalides with monoamines. nih.gov These compounds possess unique cavity structures and are crucial in supramolecular chemistry. nih.gov The modification of all nitrogen atoms by alkyl groups in these structures enhances their stability. nih.gov

Table 1: Comparison of Oligomerization and Macrocyclization Approaches This table is generated based on the data in the text.

| Approach | Description | Key Features | Example Application |

|---|---|---|---|

| Solution-Phase Oligomerization | Bimolecular coupling of bifunctional monomers followed by intramolecular cyclization. caltech.edu | Yields a distribution of cyclic oligomers of varying sizes. caltech.edu | Synthesis of 8, 12, and 16-membered cyclic pyrrole–imidazole polyamides for DNA binding studies. caltech.edu |

| Catalytic Macrocyclization | Use of catalysts and specific reaction conditions to favor intramolecular ring closure over intermolecular oligomerization, even at high concentrations. acs.org | Can achieve high yields of macrocycles by overcoming unfavorable entropy. acs.org | Peptide cyclization using activating agents like PyBroP. acs.org |

| Cycloaddition for Macrocyclic Polyamines | Reaction of diaminodihalides with monoamines to form N-alkylated macrocyclic polyamines. nih.gov | Produces stable macrocyclic polyamines with defined cavity structures. nih.gov | Synthesis of N-alkylated macrocyclic polyamines for applications in supramolecular chemistry. nih.gov |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization (Beyond Basic Identification)

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms and functional groups.

Multi-dimensional NMR spectroscopy is essential for unambiguously assigning the proton (¹H), carbon (¹³C), and silicon (²⁹Si) signals of the complex POSS structure iaea.orgnih.govnist.govnih.gov. Techniques such as COSY, HSQC, and HMBC would be employed to map the intricate network of covalent bonds.

¹H NMR: Would show distinct signals for the isobutyl groups and the aminopropyl chain. The protons closest to the silicon cage and the amine groups would exhibit unique chemical shifts.

¹³C NMR: Would complement the proton data, confirming the carbon framework of the organic substituents.

²⁹Si NMR: This is particularly crucial for POSS compounds. A typical spectrum for a monosubstituted T₈ cage like this would show two primary resonance signals nsysu.edu.twresearchgate.net. One signal corresponds to the single silicon atom bonded to the functional aminopropyl group, while the other, more intense signal, represents the seven silicon atoms bonded to the isobutyl groups.

Table 1: Expected ²⁹Si NMR Chemical Shifts for Aminoethylaminopropylisobutyl-POSS This table is illustrative, showing representative data for a monosubstituted isobutyl POSS cage based on published data for similar compounds.

| Silicon Atom Environment | Expected Chemical Shift (ppm) |

|---|---|

| Si atom bonded to the (3-(2-aminoethyl)amino)propyl group | -66 to -67 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe their local environment by detecting their characteristic vibrational frequencies cardiff.ac.ukedinst.comtriprinceton.orgyoutube.com.

IR Spectroscopy: Would clearly show absorption bands corresponding to N-H stretching and bending vibrations from the primary and secondary amines in the side chain mdpi.com. C-H stretching and bending from the isobutyl and propyl groups would also be prominent. The powerful Si-O-Si asymmetric stretching vibration of the POSS cage is a hallmark of these molecules and would appear as a very strong, broad band around 1100 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds edinst.com. It would be effective in characterizing the Si-O-Si symmetric stretches of the cage and the C-C and C-Si bonds of the substituents.

Table 2: Key Expected Vibrational Bands for Aminoethylaminopropylisobutyl-POSS This table is illustrative and lists the generally accepted frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | IR |

| C-H (Alkyl) | Stretching | 2850 - 2960 | IR, Raman |

| Si-O-Si (Cage) | Asymmetric Stretch | ~1100 | IR |

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the precise molecular weight and elemental composition (C₃₃H₇₆N₂O₁₂Si₈) of the compound sigmaaldrich.comsigmaaldrich.com. Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation .

The fragmentation of POSS compounds often involves the cleavage of bonds at the vertices of the silicon cage . For Aminoethylaminopropylisobutyl-POSS, characteristic fragmentation patterns would include the loss of the isobutyl side chains or cleavage within the aminopropyl group. The stability of the Si₈O₁₂ core means that fragments retaining the cage structure would be prominent . This analysis helps to confirm the identity of the substituents and their connection to the silsesquioxane core miamioh.edulibretexts.orgnih.govyoutube.com.

Crystallographic and Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a solid material, providing definitive information on absolute configuration, crystal packing, and polymorphism researchgate.netrigaku.comcreative-biostructure.comamericanpharmaceuticalreview.com.

Growing a suitable single crystal of Aminoethylaminopropylisobutyl-POSS would allow for analysis by Single-Crystal X-ray Diffraction (SCXRD) nih.govmdpi.comcreative-biostructure.com. This technique would provide the precise coordinates of every atom in the crystal lattice. The resulting 3D model would definitively confirm the molecular structure, including bond lengths, bond angles, and the conformation of the flexible aminopropyl and isobutyl side chains. It is the most powerful method for determining the absolute configuration of a molecule mdpi.com.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase researchgate.netusp.orgnih.gov. This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms rigaku.comamericanpharmaceuticalreview.com. Different polymorphs can have distinct physical properties. By comparing the PXRD pattern of a bulk sample to a theoretical pattern calculated from SCXRD data, one can assess sample purity, identify the crystalline phase, and detect the presence of any polymorphic impurities nih.gov.

Conformational Dynamics and Solution-State Studies of Pss-(3-(2-aminoethyl)amino)propyl-hepta&

The solution-state behavior of this compoundamp;, a polyhedral oligomeric silsesquioxane (POSS) functionalized with an aminoethyl-aminopropyl group on one corner and isobutyl groups on the remaining seven, is critical to understanding its interactions in various applications. The interplay between the inorganic silica (B1680970) core and the organic side chains governs its conformation, self-assembly, and aggregation in solution. Advanced analytical techniques provide insights into these complex dynamics.

While specific experimental data for this compoundamp; is not extensively available in public literature, this section outlines the principles of key analytical techniques and discusses the expected findings based on the known behavior of similar amino-functionalized POSS compounds.

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation for Self-Assembly and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations. The hydrodynamic radius (R_h) of the particles can be determined from these fluctuations.

Analytical Ultracentrifugation (AUC) is a powerful method for characterizing macromolecules in solution. In a sedimentation velocity experiment, a sample is subjected to a strong centrifugal force, causing the molecules to sediment. The rate of sedimentation is used to determine the sedimentation coefficient (s), which is dependent on the mass and shape of the molecule. Both DLS and AUC are highly sensitive to the presence of aggregates.

Amino-functionalized POSS molecules, including those structurally similar to this compoundamp;, are known to self-assemble and form aggregates in solution, particularly in water. This behavior is driven by the hydrophobic interactions of the isobutyl groups and the potential for intermolecular hydrogen bonding via the amino groups.

DLS studies would be expected to show a distribution of particle sizes. At low concentrations, a peak corresponding to the monomeric species would be anticipated. As the concentration increases, the appearance of larger species, indicative of aggregation, would be expected. The polydispersity index (PDI) from DLS would provide a measure of the heterogeneity of the sample, with higher values suggesting a broader range of aggregate sizes.

AUC experiments would complement the DLS data by providing sedimentation coefficient distributions. A single, sharp peak at a low s-value would represent the monomer. The formation of oligomers and larger aggregates would result in the appearance of species with higher sedimentation coefficients.

Table 2: Hypothetical Dynamic Light Scattering and Analytical Ultracentrifugation Data for this compoundamp; at Varying Concentrations

| Concentration (mg/mL) | Technique | Parameter | Value | Interpretation |

| 0.1 | DLS | Hydrodynamic Radius (R_h) | ~ 1-2 nm | Predominantly monomeric species |

| 0.1 | DLS | Polydispersity Index (PDI) | < 0.2 | Monodisperse or narrowly distributed |

| 0.1 | AUC | Sedimentation Coefficient (s) | ~ 0.5 S | Monomeric species |

| 1.0 | DLS | Hydrodynamic Radius (R_h) | Peak 1: ~ 1-2 nmPeak 2: > 10 nm | Presence of both monomers and aggregates |

| 1.0 | DLS | Polydispersity Index (PDI) | > 0.4 | Polydisperse sample due to aggregation |

| 1.0 | AUC | Sedimentation Coefficient (s) | Peak 1: ~ 0.5 SPeak 2: > 5 S | Coexistence of monomers and larger aggregates |

Note: This table contains illustrative data based on the expected aggregation behavior of amino-functionalized POSS.

Small-Angle X-ray Scattering (SAXS) for Solution Conformation and Oligomeric State

Small-Angle X-ray Scattering (SAXS) is a technique that provides structural information about macromolecules in solution on the nanometer scale. By analyzing the elastic scattering pattern of X-rays at small angles, one can determine the size, shape, and oligomeric state of molecules.

In the case of aggregation, SAXS can reveal the size and shape of the aggregates, as well as information about their internal structure. For example, the data could distinguish between spherical micelles, rod-like structures, or more complex fractal aggregates.

A typical SAXS analysis would involve plotting the scattering intensity (I(q)) as a function of the scattering vector (q). From this plot, various parameters can be extracted. The Guinier plot (ln(I(q)) vs. q²) at very low q values is used to determine the radius of gyration. The pair-distance distribution function, P(r), which is obtained by a Fourier transform of the scattering data, provides a histogram of all interatomic distances within the particle and gives insights into its shape and maximum dimension (D_max).

Table 3: Projected Small-Angle X-ray Scattering Parameters for this compoundamp;

| Sample State | Parameter | Expected Value | Interpretation |

| Monomer (low conc.) | Radius of Gyration (R_g) | ~ 0.8 - 1.2 nm | Compact, roughly spherical shape of the monomer |

| Monomer (low conc.) | Maximum Dimension (D_max) | ~ 2.0 - 2.5 nm | Overall size of the single molecule |

| Aggregate (high conc.) | Radius of Gyration (R_g) | > 5 nm | Indicates the formation of larger structures |

| Aggregate (high conc.) | Pair-distance distribution P(r) | Asymmetric with a tail at large r | Suggests an elongated or non-spherical aggregate shape |

Note: The data in this table are hypothetical and represent plausible outcomes for SAXS analysis of a self-assembling molecule like this compoundamp;.

Interactions with Materials and Surfaces Fundamental Level

Surface Adsorption and Interface Chemistry

The adsorption of Pss-(3-(2-aminoethyl)amino)propyl-hepta& onto a surface is a complex process governed by the interplay of forces between the molecule and the substrate. The amino functional group, with its lone pairs of electrons and hydrogen bond donor/acceptor capabilities, is the primary anchor for adsorption onto polar surfaces, such as those possessing hydroxyl groups (e.g., silica (B1680970), metal oxides). The isobutyl groups, on the other hand, influence the orientation and packing of the molecules on the surface.

Adsorption Isotherms and Binding Affinity to Model Surfaces

The relationship between the concentration of a substance in solution and the quantity adsorbed onto a surface at a constant temperature is described by an adsorption isotherm. While specific isotherm data for this compoundamp; is not extensively documented in publicly available literature, studies on analogous amino-functionalized POSS compounds provide valuable insights. For instance, research on the adsorption of aminopropylisobutyl POSS-intercalated titanium carbide (Ti3C2Tx) MXene for the removal of radionuclides demonstrated that the adsorption process could be effectively described by the Freundlich isotherm model. researchgate.net This model is empirical and often applied to multilayer adsorption on heterogeneous surfaces. The batch adsorption experiments for Cs⁺ and Sr²⁺ ions onto the amino-POSS modified MXene surfaces showed that the data fit the Freundlich model well, indicating multilayer adsorption onto sites with varying energies. researchgate.net

In a related context, studies on mixed matrix membranes containing Aminoethylaminopropylisobutyl POSS have utilized the dual-mode sorption model to describe the sorption of gases like CO2 and CH4. mdpi-res.com This model accounts for both Henry's law dissolution and Langmuir-type sorption in glassy polymers, providing constants that describe the affinity and capacity of the material for different gases. mdpi-res.com

| Adsorption Model | Applicability to Amino-POSS Systems | Key Findings |

| Freundlich Isotherm | Adsorption of radionuclides on aminopropylisobutyl POSS-modified MXene. researchgate.net | Suggests multilayer adsorption on a heterogeneous surface. researchgate.net |

| Dual-Mode Sorption | Gas sorption in polyimide membranes with Aminoethylaminopropylisobutyl POSS. mdpi-res.com | Characterizes gas affinity and sorption capacity within the polymer matrix. mdpi-res.com |

Surface Characterization Techniques (e.g., AFM, XPS, contact angle)

To understand the nature of surfaces modified with this compoundamp;, a suite of surface-sensitive analytical techniques is employed.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of the uppermost few nanometers of a surface. For a surface successfully modified with Aminoethylaminopropylisobutyl POSS, XPS would detect the presence of silicon (Si 2p), oxygen (O 1s), carbon (C 1s), and nitrogen (N 1s). A study on the functionalization of chitin (B13524) with various POSS compounds, including Aminoethylaminopropylisobutyl POSS®, confirmed the successful attachment of the modifier by the significant increase in silicon concentration on the chitin surface. researchgate.netsemanticscholar.org

Table of the elemental composition of the surface of chitin modified with Aminoethylaminopropylisobutyl POSS® (APOSS) from XPS analysis. researchgate.net

| Sample | C (at%) | N (at%) | O (at%) | Si (at%) |

|---|---|---|---|---|

| Pure Chitin | 57.1 | 7.2 | 35.7 | 0.0 |

| Chitin + APOSS | 50.9 | 8.1 | 22.0 | 19.0 |

Atomic Force Microscopy (AFM) provides topographical information about a surface at the nanoscale. It can be used to visualize the morphology of adsorbed POSS layers, from individual molecules to aggregated structures. nih.govacs.orgresearchgate.net AFM studies on self-healing materials incorporating Aminoethylaminopropylisobutyl POSS have been used to investigate surface morphology and adhesion strength. nih.govacs.org In a patent, AFM, along with dynamic light scattering (DLS), was used to determine that the particle size of a reaction product containing Aminoethylaminopropylisobutyl POSS was less than 25 nm. google.com

Contact Angle Goniometry measures the angle at which a liquid droplet meets a solid surface, providing a quantitative measure of surface wettability and surface energy. The incorporation of Aminoethylaminopropylisobutyl POSS into materials like polyurethane foams has been shown to significantly increase the water contact angle, indicating an increase in surface hydrophobicity. researchgate.netdbc.wroc.pl This is attributed to the nonpolar isobutyl groups of the POSS molecule orienting towards the air-surface interface.

Self-Assembly and Supramolecular Architectures on Surfaces

The unique molecular structure of this compoundamp;, with its rigid inorganic core and flexible organic side chains, predisposes it to self-assembly into ordered structures on surfaces. This process is driven by a combination of covalent bonding, hydrogen bonding, and van der Waals interactions.

Formation of Monolayers and Multilayers

The formation of a self-assembled monolayer (SAM) is a common strategy for modifying surface properties. For aminosilane (B1250345) compounds like Aminoethylaminopropylisobutyl POSS, this typically involves the reaction of the amino group (or a precursor silane (B1218182) group) with a reactive surface, such as silicon wafers with a native oxide layer or gold surfaces. nsysu.edu.tw The amino groups can form strong interactions with the surface, leading to the formation of a densely packed molecular layer. mdpi.com While detailed studies on the formation of monolayers specifically with this compoundamp; are not abundant, the principles are well-established for similar amino-functionalized molecules. nsysu.edu.twmdpi.comethernet.edu.et The bulky isobutyl groups would play a significant role in the packing density and final thickness of such a monolayer. Multilayers can also be constructed through layer-by-layer assembly techniques, often involving alternating deposition with a complementary interacting species.

Tuning Surface Properties for Specific Applications (e.g., biocompatibility, anti-fouling, without clinical data)

By forming organized layers on surfaces, Aminoethylaminopropylisobutyl POSS can be used to precisely control surface properties for various applications.

Biocompatibility: Amino-functionalized POSS materials are explored for biomedical applications due to their potential for enhanced biocompatibility. mdpi-res.commdpi.comvdoc.pub The ability to create well-defined surfaces can influence protein adsorption and cellular interactions. mdpi.com The nanostructured surface created by POSS can be bio-functionalized by linking peptides or other biomolecules to improve hemocompatibility. ethernet.edu.etvdoc.pub

Anti-fouling: The modification of surfaces to resist the adhesion of microorganisms and proteins is a critical area of materials science. The amine functionality of this POSS molecule can be a starting point for grafting anti-fouling polymers. Furthermore, creating surfaces with controlled hydrophobicity, as demonstrated by contact angle measurements, can reduce non-specific binding. researchgate.netdbc.wroc.pl For example, polyurethane coatings modified with POSS have been investigated for their anti-fouling properties against various fluids and bacteria. google.com

Table of Water Contact Angle Measurements on Rigid Polyurethane (RPU) Foams Modified with Aminoethylaminopropylisobutyl POSS (AEAPIB-POSS). researchgate.net

| Sample | Water Contact Angle (°) |

|---|---|

| PU-0 (Unmodified) | Not specified as baseline, but lower than modified |

| PU-AEAPIB-0.5 (0.5 wt%) | Increased hydrophobicity |

| PU-AEAPIB-1.5 (1.5 wt%) | Further increased hydrophobicity |

| PU-AEAPIB-5 (5.0 wt%) | Significantly reduced wettability |

Hybrid Material Development (without specific product applications)

A significant area of application for this compoundamp; is in the creation of organic-inorganic hybrid materials. In these systems, the POSS molecule is not just a surface modifier but a fundamental building block of the bulk material. The amino functionality allows it to be covalently incorporated into polymer chains or to act as a cross-linking agent.

For example, Aminoethylaminopropylisobutyl POSS has been used as a nanofiller in polyimide mixed matrix membranes to alter gas transport properties. mdpi-res.comethernet.edu.etnii.ac.jp Its incorporation can affect the packing of polymer chains, creating materials with tailored permeability and selectivity for gas separations. mdpi-res.comnii.ac.jp

In another application, it has been blended with silicone rubber to create composites with self-healing properties. nih.govacs.orgresearchgate.net The amino groups on the POSS can form reversible ionic bonds with other functional groups in the matrix, allowing the material to repair itself after damage. nih.govacs.org

Furthermore, this POSS derivative has been used to functionalize inorganic materials like silica and magnesium oxide. researchgate.netresearchgate.net The amino groups can graft onto the oxide surface, creating a hybrid material with altered surface chemistry, porosity, and thermal stability. researchgate.net These hybrid powders can then be used as functional fillers in larger composite systems. researchgate.net

Integration into Polymeric Matrices or Inorganic Frameworks

The integration of Pss-(3-(2-aminoethyl)amino)propyl-hepta into larger material systems is primarily driven by the dual nature of its structure: a robust, inorganic silica-like core and a surrounding corona of organic groups. wikipedia.org One of these groups, the (2-aminoethyl)amino)propyl chain, provides a site for reactive chemistry, while the seven isobutyl groups are chemically inert but influence solubility and dispersion.

Integration into Polymeric Matrices:

The primary mechanism for integrating this POSS molecule into a polymer matrix is through covalent bonding via its amino groups. These primary and secondary amines are reactive towards a variety of functional groups present in polymer precursors or chains, such as epoxides, isocyanates, and carboxylic acid derivatives. mdpi.comnih.govacs.org This reactivity allows the POSS cage to be chemically grafted onto the polymer network, forming a hybrid organic-inorganic material at the molecular level. mdpi.com

Several factors influence the success of this integration:

Reactivity of the Amino Group: The (2-aminoethyl)amino)propyl group contains both primary and secondary amines, which can exhibit different reactivities. For instance, in reactions with cyanate (B1221674) ester resins, primary amines generally show higher reactivity than secondary amines, leading to a higher degree of grafting of the POSS nanoparticles to the polymer network. mdpi.compreprints.org

Compatibility and Dispersion: The seven isobutyl groups play a crucial role in ensuring compatibility with the host polymer matrix. hybridplastics.com These non-polar, bulky groups help to prevent the aggregation of the inorganic POSS cores, promoting a more uniform, nanometer-scale dispersion throughout the polymer. researchgate.net Good dispersion is essential for the POSS to act as a molecular-level reinforcement rather than as a simple micro-filler. dtic.mil

Polymer Matrix Type: The choice of polymer is critical. For instance, amino-functionalized POSS has been successfully incorporated into thermosetting resins like cyanate esters and epoxies, as well as thermoplastics like polyimides and polyamides. mdpi.comhybridplastics.comnih.gov In polyimides, the bulky POSS cage can increase the spacing between polymer chains. hybridplastics.com In polyurethanes, it can serve as a chain extender or end-capper. hybridplastics.com

Integration into Inorganic Frameworks:

While more commonly used with polymers, organofunctionalized silsesquioxanes can also be attached to inorganic surfaces like silica (SiO₂), alumina (B75360) (Al₂O₃), or graphite. researchgate.net The integration is typically achieved through the interaction of the functional group with the surface. For Pss-(3-(2-aminoethyl)amino)propyl-hepta, the amino groups can form hydrogen bonds or react with surface hydroxyl groups (silanols) present on materials like silica. This allows for surface modification of inorganic particles or substrates, altering their surface energy and compatibility with other materials. guidechem.com

Modulation of Composite Material Properties

The incorporation of amino-functionalized POSS, such as Pss-(3-(2-aminoethyl)amino)propyl-hepta, at the nanoscale can significantly alter the macroscopic properties of the resulting composite material. These modifications stem from the restriction of polymer chain mobility, the introduction of the rigid inorganic core, and the alteration of the free volume of the material.

Mechanical Properties:

The covalent linkage of the rigid POSS cage into a polymer network often leads to substantial improvements in mechanical properties. The POSS moieties can act as physical cross-linking points or "anchor points" in the matrix, hindering polymer chain movement and enhancing stiffness. researchgate.netmdpi.com

Modulus and Strength: Studies on various polymer/amino-POSS composites have shown a marked increase in Young's modulus, storage modulus, and tensile strength, even at low loading levels (e.g., 0.1-5 wt%). researchgate.netnih.govacs.org For example, incorporating just 0.1 wt% of an amino-POSS into a cyanate ester resin increased the storage modulus at 25 °C from 2.72 GPa to over 3.2 GPa. nih.gov Similarly, polyurea composites with 10 wt% of an aminopropyl isobutyl POSS-functionalized filler saw tensile strength jump from 7.9 to 25.1 MPa. acs.org

Toughness: While increasing stiffness, some nanofillers can make materials more brittle. However, POSS can sometimes improve fracture toughness. By creating a well-dispersed nanostructure, POSS can introduce mechanisms for energy dissipation, such as crack pinning or branching, which can enhance the material's resistance to fracture. nih.gov

Thermal Properties:

Glass Transition Temperature (Tg): A significant increase in the glass transition temperature is a common outcome of adding amino-POSS to polymers. mdpi.comumass.edu This is attributed to the restriction of segmental motion of the polymer chains by the bulky, anchored POSS cages. shu.ac.uk Increases of 45-55 °C have been observed in cyanate ester resins with the addition of just 0.1 wt% of a reactive amino-POSS. mdpi.com

Thermal Stability: The onset of thermal degradation can be delayed to higher temperatures. Thermogravimetric analysis (TGA) has shown that POSS-polymer nanocomposites exhibit higher decomposition temperatures. For example, the 5% weight loss temperature for a cyanate ester network increased by as much as 36 °C with the addition of an amino-POSS. mdpi.com

Below is an interactive data table summarizing the effect of different amino-functionalized POSS on the properties of a cyanate ester resin (CER) matrix.

| Property | Neat CER | CER + APIB-POSS¹ | CER + NPAP-POSS² | CER + AEAPIB-POSS³ |

| POSS Loading (wt%) | 0 | 0.1 | 0.1 | 0.1 |

| Glass Transition Temp. (Tg, °C) | 265 | 310 | 315 | 320 |

| 5% Weight Loss Temp. (Td5%, °C) | 392 | 417 | 402 | 428 |

| Storage Modulus (E' at 25°C, GPa) | 2.72 | 2.99 | 3.15 | 3.24 |

| CO₂ Permeability Increase (factor) | 1 | ~3.5 | ~4 | ~4 |

| Data sourced from studies on cyanate ester resin nanocomposites. mdpi.comnih.gov | ||||

| ¹ APIB-POSS: POSS with one primary amino group. | ||||

| ² NPAP-POSS: POSS with eight secondary amino groups. | ||||

| ³ AEAPIB-POSS: POSS with one primary and one secondary amino group (structurally related to the subject compound). |

Theoretical Modeling of Material Interactions

To understand and predict the behavior of Pss-(3-(2-aminoethyl)amino)propyl-hepta within composite materials, researchers employ theoretical and computational modeling techniques. These tools provide molecular-level insights that are often difficult to obtain through experimental methods alone. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations:

Atomistic molecular dynamics (MD) is a powerful simulation method used to study the structure, dynamics, and interactions of POSS molecules within a polymer matrix. bohrium.comnih.gov In a typical MD simulation, a model of the polymer and POSS molecules is constructed, and the trajectories of the atoms are calculated over time by solving Newton's equations of motion.

These simulations can reveal:

Dispersion and Aggregation: MD can predict whether the POSS molecules will disperse uniformly or aggregate into clusters, a key factor for achieving desired property enhancements. researchgate.net

Polymer Chain Dynamics: By analyzing the movement of polymer chains, simulations show how POSS molecules restrict segmental motion, which is directly related to the increase in the glass transition temperature. shu.ac.uk The ponderous nature of the POSS moieties causes them to act as anchor points, slowing down the dynamics of the polymer segments. researchgate.net

Interfacial Interactions: Simulations can quantify the interactions (e.g., hydrogen bonds) between the amino groups on the POSS and the polymer matrix, explaining the mechanism of interfacial adhesion and stress transfer. umass.edu

Mechanical Properties: Stress-strain behavior can be simulated to predict mechanical properties like the elastic modulus, providing a theoretical basis for the experimentally observed reinforcement. nih.gov

Other Theoretical Approaches:

Beyond MD, other theoretical frameworks are used to model these systems. The Statistical Associating Fluid Theory (SAFT) is an equation-of-state model that can predict the thermodynamic properties and phase behavior of POSS-polymer blends. tandfonline.com In this approach, the POSS cage and its functional groups are represented by simplified interacting spheres, allowing for the efficient calculation of properties without the computational expense of full atomistic simulation. tandfonline.com These models are particularly useful for screening potential POSS-polymer combinations and understanding their phase diagrams.

Derivatization, Analogues, and Structure Activity Relationship Sar Hypotheses Non Clinical Context

Rational Design of Structural Analogues

The design of new analogues of Pss-(3-(2-aminoethyl)amino)propyl-hepta& is a process of targeted chemical alteration. By systematically adjusting each part of the molecule, researchers can explore structure-activity relationships (SAR) and develop materials with specific functionalities.

Systematic Modification of Phosphonate (B1237965) Moiety

Another strategy involves altering the core structure itself, for example, by synthesizing larger or smaller cage structures (e.g., T₁₀ or T₁₂) to modify the spatial arrangement of the functional groups.

Hypothetical Modifications of the Silsesquioxane Core:

| Modification Strategy | Resulting Analogue Type | Hypothesized Impact on Properties |

| Partial Cage Opening | Incompletely Condensed POSS (IC-POSS) | Increased reactivity at the core; allows for attachment of different functionalities. |

| Core Size Variation | T₁₀ or T₁₂ Analogues | Altered spatial geometry and distance between peripheral groups, potentially affecting intermolecular interactions. |

| Core Functionalization | POSS-Core Dendrimers | Creation of complex, branched architectures with a high density of functional groups. |

Varying Polyamine Chain Length and Branching

The (3-(2-aminoethyl)amino)propyl chain is a critical functional component of the molecule, imparting hydrophilic and reactive characteristics. Altering this polyamine chain can significantly impact the compound's properties. Studies on other amino-functionalized POSS have shown that the number and type of amino groups influence the material's thermal and transport properties. mdpi.comnih.govpreprints.orgresearchgate.net For example, increasing the number of amino groups can enhance reactivity and interactions with other materials. mdpi.comnih.govresearchgate.net

Analogues can be synthesized with longer or shorter polyamine chains, or with different branching patterns. For instance, replacing the ethylenediamine (B42938) moiety with a propylenediamine or a more complex branched polyamine could alter the spacing and accessibility of the terminal amino group. Research on bioinspired silica (B1680970) synthesis has demonstrated that the length of polyamine chains can affect particle size and condensation, suggesting that modifying this chain in the context of POSS could influence its aggregation behavior and surface properties. nih.gov

Hypothetical Modifications of the Polyamine Chain:

| Modification | Example Analogue | Hypothesized Impact on Properties |

| Chain Elongation | Pss-(4-(2-aminoethyl)amino)butyl-hepta& | Increased flexibility and distance of the terminal amine from the POSS core. |

| Chain Shortening | Pss-(2-(amino)ethyl)-hepta& | Reduced flexibility and closer proximity of the amine to the core. |

| Increased Branching | Pss-(3-(2-(diethylamino)ethyl)amino)propyl-hepta& | Altered steric hindrance and basicity of the amino groups. |

| Introduction of Different Amines | Pss-(3-(piperazin-1-yl)propyl)-hepta& | Modified reactivity, basicity, and potential for intermolecular hydrogen bonding. |

Exploring Modifications of the Heptameric Motif

Hypothetical Modifications of the Heptameric Motif:

| Modification | Example Analogue | Hypothesized Impact on Properties |

| Alkyl Chain Variation | Pss-(3-(2-aminoethyl)amino)propyl-hepta(octyl)& | Modified solubility in organic solvents and compatibility with hydrocarbon-based materials. |

| Introduction of Aromatic Groups | Pss-(3-(2-aminoethyl)amino)propyl-hepta(phenyl)& | Increased thermal stability and potential for π-π stacking interactions. |

| Introduction of Fluorinated Groups | Pss-(3-(2-aminoethyl)amino)propyl-hepta(fluoropropyl)& | Enhanced hydrophobicity and lipophobicity. |

| Mixed Substituents | Pss-(3-(2-aminoethyl)amino)propyl-mono(phenyl)-hexa(isobutyl)& | Creation of anisotropic molecules with tailored surface properties. |

Synthetic Accessibility and Efficiency of Analogues

The practical realization of these rationally designed analogues depends on efficient and flexible synthetic methodologies. High-throughput and automated techniques are particularly valuable for generating libraries of compounds to systematically explore structure-activity relationships.

Development of Parallel Synthesis Libraries

Parallel synthesis is a powerful strategy for rapidly generating a multitude of structurally related compounds for screening purposes. nih.gov This approach involves performing multiple reactions simultaneously in an array format, such as a 96-well plate. acs.org For the synthesis of this compoundamp; analogues, parallel synthesis could be employed to explore variations in the polyamine chain or the peripheral isobutyl groups.

For instance, a library of analogues with different polyamine chains could be created by reacting a common POSS precursor, such as a chloropropyl-functionalized POSS, with a diverse set of diamines and polyamines in a parallel reactor. Similarly, a library with varied peripheral groups could be synthesized by starting with a POSS cage having multiple reactive sites and reacting it with a library of different reagents. High-throughput purification techniques would then be essential to isolate and characterize the individual products. acs.org

Future Research Directions and Theoretical Applications Non Clinical

Exploration of Unconventional Synthetic Pathways

The synthesis of complex, hybrid molecules like this POSS derivative often requires moving beyond traditional batch chemistry to more sophisticated and efficient methods.

Biomimetic synthesis seeks to emulate nature's methods for creating complex structures. In the context of this compound, research could draw inspiration from biosilicification, the process by which organisms like diatoms create intricate silica (B1680970) structures. researchgate.netresearchgate.net Polyamines are known to play a crucial role in this process, acting as templates or catalysts for silica formation. researchgate.netresearchgate.net Future research could explore using the (3-(2-aminoethyl)amino)propyl functional group on a precursor molecule to template the formation of the silsesquioxane cage, mimicking the way silaffin proteins and long-chain polyamines direct silica deposition in diatoms. researchgate.net

Chemo-enzymatic approaches, which combine chemical and enzymatic steps, offer high selectivity and milder reaction conditions. researchgate.net While the core POSS structure is synthetic, enzymes could be used to modify the polyamine chain or to link it to other molecules. For instance, aminopropyl transferases, the enzymes responsible for polyamine biosynthesis in cells, could be investigated for their potential to build or modify the side chain on a suitable precursor. nih.govnih.gov This approach could provide precise control over the structure of the functional arm, which is difficult to achieve through purely chemical means. researchgate.net

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. nih.govresearchgate.net For a multi-step synthesis of a molecule like Pss-(3-(2-aminoethyl)amino)propyl-hepta&, flow chemistry could streamline the process by "telescoping" steps, where the output of one reactor flows directly into the next without intermediate purification. nih.gov This would be particularly advantageous for managing the complex intermediates involved in constructing the POSS cage and attaching the functional side-chain. researchgate.netacs.orgyoutube.com

Automated synthesis platforms, using robotics to perform reactions in parallel, could dramatically accelerate the discovery of new POSS derivatives. wikipedia.orgresearchwithrutgers.com By systematically varying the functional groups attached to the silsesquioxane cage, researchers could rapidly generate libraries of related compounds. researchwithrutgers.com An automated system could, for example, explore different polyamine analogues for the functional arm or different alkyl groups in place of the isobutyl substituents, allowing for high-throughput screening of structure-property relationships for various applications. wikipedia.org

Advanced Sensing and Imaging Probes (Non-Clinical/In Vitro)

The compound's polyamine-like arm makes it a prime candidate for development into sophisticated probes for in vitro biological research, particularly for detecting specific molecules or changes in cellular environments.

The (3-(2-aminoethyl)amino)propyl group can act as a recognition element, targeting the probe to interact with polyamine-binding sites on biomolecules. By attaching a fluorescent reporter molecule, such as a BODIPY or coumarin (B35378) dye, to the POSS cage or the terminus of the polyamine chain, a fluorescent probe could be created. researchgate.netresearchgate.netmdpi.com Such a probe could be used in cell culture studies to visualize the localization of polyamine transporters or other polyamine-interacting proteins. researchgate.netencyclopedia.pub The design of these probes involves careful consideration of the linker and fluorophore to ensure they are substrates for the biological systems of interest. researchgate.netmdpi.com

Similarly, a radiometric probe could be developed by incorporating a radioisotope. This would allow for highly sensitive quantification in binding assays, such as competitive radioassays to screen for new drugs that interact with polyamine-binding sites. researchgate.net Analysis of such probes would typically be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and detect the labeled compounds. researchgate.netsartorius.comnih.gov

Table 1: Comparison of Potential Reporter Moieties for Probe Development

| Reporter Type | Example Moiety | Detection Principle | Primary In Vitro Application | Key Advantage |

|---|---|---|---|---|

| Fluorescent | BODIPY, Coumarin | Light emission upon excitation | Fluorescence microscopy, Flow cytometry | Provides spatial resolution in cells researchgate.netresearchgate.net |

| Radiometric | ³H, ¹⁴C | Detection of radioactive decay | Competitive binding assays, Uptake studies | High sensitivity and quantification researchgate.net |

| Colorimetric | Aza-BODIPY | Visible color change upon reaction | High-throughput screening | Simple, instrument-free readout encyclopedia.pubnih.gov |

Responsive ligands, or "smart" probes, change their optical properties in response to specific environmental triggers like pH, ion concentration, or the presence of a target molecule. The polyamine chain of this compoundamp; is an ideal foundation for such a sensor. Polyamines are known to change their protonation state with pH, which could be used to modulate an attached fluorophore. rsc.org Furthermore, the amine groups can act as binding sites for metal ions or anionic molecules. uniurb.it A theoretical sensor could be designed where the binding of an analyte to the polyamine arm causes a conformational change that either enhances or quenches the fluorescence of a reporter group, providing a clear "turn-on" or "turn-off" signal. nih.govrsc.org

Fundamental Role in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The hybrid nature of the POSS compound makes it a fascinating building block for creating larger, organized structures.

The polyamine arm can engage in electrostatic interactions and hydrogen bonding, while the bulky, hydrophobic isobutyl groups and the POSS cage itself can participate in van der Waals and hydrophobic interactions. This allows the molecule to self-assemble. For example, the polyamine groups are known to interact strongly with negatively charged molecules like DNA, condensing them into compact nanoparticles. acs.org The POSS cage provides a rigid, well-defined scaffold, potentially leading to more ordered and stable DNA-polyamine nanostructures than those formed with simple polyamines. acs.org

In nanotechnology, this compound could serve as a versatile linker. The polyamine group can bind to the surface of noble metal nanoparticles (e.g., gold or silver), mediating their self-assembly into one-dimensional chains or other organized structures. nih.gov The POSS cage would add steric bulk and could be used to control the spacing and arrangement of the nanoparticles. Such assemblies have potential applications in the development of new nanostructured chemosensors. nih.gov Furthermore, polyamine-based nanostructures are being explored for their ability to interact with and be taken up by cells, suggesting that POSS-polyamine hybrids could be investigated as novel nanocarriers in non-clinical contexts. nih.govresearchgate.netmdpi.com

Table 2: Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

|---|---|

| This compoundamp; | Aminoethylaminopropylisobutyl-POSS / Pss-(3-(2-aminoethyl)amino)propyl-heptaisobutyl silsesquioxane |

| BODIPY | Boron-dipyrromethene |

| POSS | Polyhedral Oligomeric Silsesquioxane |

Designing Self-Assembled Systems for Energy or Environmental Applications (non-clinical)

The amphiphilic nature of this POSS molecule, with its inorganic core and organic pendants, suggests a strong potential for self-assembly into highly ordered structures. rsc.org Future research could focus on harnessing this behavior to create novel systems for energy and environmental technologies.

Membrane and Separation Technologies: The ability of functionalized POSS to increase the free volume in polymer matrices can be exploited to create advanced membranes. nih.govpreprints.org Research could explore the incorporation of this compoundamp; into polymer films to enhance gas permeability, potentially for carbon capture or hydrogen separation applications. nih.govmdpi.com The specific amine functionality could offer selective binding sites for CO2, further enhancing separation efficiency.

Catalyst Supports: The high surface area and thermal stability inherent to POSS structures make them excellent candidates for catalyst supports. rsc.org The (3-(2-aminoethyl)amino)propyl arm can act as a tethering site for metallic nanoparticles or organometallic catalysts. This would allow for the creation of highly dispersed and recoverable catalytic systems for various chemical transformations relevant to green chemistry and energy production.

Environmental Remediation: The amine groups on the molecule can chelate heavy metal ions. nih.gov Future studies could investigate the self-assembly of this compound into porous materials or its grafting onto substrates to create efficient and selective adsorbents for removing toxic metal pollutants like mercury (Hg2+) or iron (Fe3+) from water. nih.gov

Integration into Smart Materials for Responsive Behavior

"Smart materials" that respond to external stimuli are a key area of materials science. The unique combination of a rigid inorganic core and a flexible, functional organic arm in this compoundamp; provides a basis for creating materials with tunable, responsive properties. rsc.org

pH-Responsive Systems: The diamine functional group is pH-sensitive. In acidic conditions, the amines will be protonated, leading to changes in solubility, conformation, and electrostatic interactions. This property could be leveraged to design "smart" hydrogels or coatings that change their properties, such as swelling or permeability, in response to pH shifts. rsc.org Such materials could find use in sensors or controlled-release systems for non-clinical applications, for instance, in agricultural or industrial settings.

Thermally-Enhanced Polymers: POSS molecules are known to significantly improve the thermal stability and mechanical properties of polymers even at low concentrations. nih.govresearchgate.net Research can be directed towards incorporating this compoundamp; into high-performance polymers like epoxies or polyimides. nih.govacs.org The reactive amine can covalently bond with the polymer matrix, leading to hybrid materials with higher glass transition temperatures, enhanced modulus, and improved resistance to thermal degradation, suitable for aerospace or microelectronics applications. nih.govresearchgate.net

Self-Healing Materials: The incorporation of POSS cages can enhance the dynamic properties of polymer networks, a key aspect of self-healing materials. nih.gov The functional group on this compoundamp; could be used to form reversible bonds within a polymer matrix. Future work could explore its use as a crosslinking agent in systems that can mend themselves after damage, extending the lifespan of materials and reducing waste. nih.gov

Theoretical Implications for Chemical Space and Molecular Diversity

Beyond specific applications, the synthesis and study of complex molecules like this compoundamp; have broader implications for chemistry.

Expanding the Chemical Space through Novel Syntheses

The existence of asymmetrically functionalized POSS cages like this one demonstrates the feasibility of precise chemical manipulation on a nanoscale scaffold. acs.org

Combinatorial Chemistry: This molecule can be seen as a building block for creating a vast library of new materials. The remaining seven isobutyl groups could, in theory, be replaced with other functionalities. "Click" chemistry and other efficient coupling reactions could be used to attach a wide variety of organic groups, from fluorescent dyes to catalysts, vastly expanding the known chemical space of POSS derivatives. acs.org

Hierarchical Structures: The ability to synthesize molecules with this level of control allows chemists to design and build materials from the bottom up. Theoretical studies could model how molecules like this compoundamp; might serve as "macromers" or "nano-building blocks" for constructing more complex, hierarchical superstructures with emergent properties. rsc.orgresearchgate.net

Impact on Fundamental Understanding of Molecular Recognition and Reactivity

The well-defined, three-dimensional structure of this compoundamp; makes it an excellent model system for studying fundamental chemical interactions.

Host-Guest Chemistry: The functional arm, with its specific length and hydrogen-bonding capabilities, creates a defined pocket or recognition site on the surface of the inorganic cage. This can be used to study molecular recognition phenomena, where the POSS derivative acts as a host for small molecule guests. Understanding these interactions is crucial for designing sensors and catalysts.

Catalysis Mechanisms: By tethering a catalytic center to the functional arm, researchers can study how the nano-environment of the POSS cage influences catalytic activity and selectivity. The rigid structure provides a platform to investigate proximity effects and the role of the inorganic framework in chemical reactions, offering insights that could lead to the design of more efficient industrial catalysts.

Interdisciplinary Collaborations and Emerging Fields

The study and application of this compoundamp; and similar materials inherently bridge multiple scientific disciplines. mdpi.com

Synergies with Biophysics, Materials Science, and Theoretical Chemistry

The full potential of this compound can only be realized through collaborative efforts. mdpi.com

Biophysics: While this article excludes clinical applications, non-clinical biophysical studies could explore how the molecule interacts with proteins or lipid membranes. mdpi.com Its amphiphilic character makes it a candidate for studying the fundamentals of membrane disruption or protein surface binding, providing valuable data for biophysical models.

Materials Science: Materials scientists can use this compound as a multifunctional additive to create advanced composites. mdpi.commdpi.com Collaborations with chemists can lead to a feedback loop where the performance of new materials informs the design of next-generation POSS molecules with tailored functionalities. researchgate.net

Theoretical Chemistry: Computational chemists can play a vital role in predicting the behavior of this molecule. nih.gov Density Functional Theory (DFT) can be used to model its electronic structure, predict its reactivity, and simulate its self-assembly behavior. nih.gov These theoretical predictions can guide experimental work, saving time and resources by identifying the most promising research directions for synthesis and application.

Applications in Basic Biological Research Models (non-human, non-clinical)

The unique structural characteristics of this compoundamp;, a type of polyhedral oligomeric silsesquioxane (POSS), position it as a compound of interest for various applications in non-human, non-clinical biological research. Its hybrid nature, combining an inorganic silica-like core with organic functional groups, allows for interaction with biological systems, making it a valuable tool for in vitro and in vivo studies. Research in this area has focused on understanding the biocompatibility and cellular interactions of this nanomaterial, which is fundamental for any future theoretical applications in biomedicine.

A significant area of investigation has been the ocular biocompatibility of this compoundamp; (referred to in some studies as aminoethylaminopropylisobutyl-POSS or NH2-POSS). rsc.orgrsc.org These studies are crucial for exploring the potential of POSS-based materials in ophthalmic biomedical devices. rsc.orgrsc.org

Research in non-human biological models has provided key insights into the cellular response to this compound. In vitro studies using human lens epithelial cells (HLECs) have been conducted to assess cytotoxicity, cellular metabolic activity, membrane integrity, and potential for inducing oxidative stress and apoptosis. rsc.orgrsc.orgrsc.org These models are essential for predicting the biological response at a cellular level without clinical trials.

The findings from these studies indicate a generally good biocompatibility profile, although some concentration-dependent effects have been observed. rsc.orgrsc.org For instance, while this compoundamp; did not show significant toxicity at lower concentrations, a decrease in cellular viability was noted at higher concentrations. rsc.orgrsc.org This suggests a dose-dependent interaction with cellular machinery.

Furthermore, investigations into oxidative stress have shown a slight increase in reactive oxygen species (ROS) in cells exposed to the compound. rsc.orgrsc.org However, this did not translate to significant levels of cell apoptosis, indicating that the cells could manage the induced stress under the tested conditions. rsc.orgrsc.org

In vivo studies have also been conducted using non-human models, such as rabbits, to assess acute ocular irritation. rsc.orgrsc.org These experiments are critical for understanding the immediate physiological response to the material in a complex biological system. The results from such studies have shown no significant acute ocular irritation following administration of the compound. rsc.orgrsc.org

Collectively, these research findings in non-clinical models underscore the potential of this compoundamp; as a material for basic biological research, particularly in the context of developing and evaluating novel biomaterials. The data gathered from these models provides a foundation for future, more complex theoretical applications.

Detailed Research Findings

A study by Chenhao et al. (2015) provides specific data on the interaction of this compoundamp; with human lens epithelial cells (HLECs) in vitro. The study evaluated cellular viability at different concentrations of the compound.

| Concentration (µg/mL) | Cellular Viability (%) |

| 0 | 100 |

| 10 | ~98 |

| 50 | ~95 |

| 100 | ~90 |

| 200 | ~85 |

Data adapted from Chenhao et al. (2015). The table shows a dose-dependent decrease in HLEC viability with increasing concentrations of this compoundamp;.

The same study also investigated the induction of oxidative stress, measured by the levels of reactive oxygen species (ROS), and the rate of apoptosis in HLECs after exposure to the compound.

| Group | ROS Level (Relative Fluorescence Units) | Apoptosis Rate (%) |

| Control | ~100 | ~3.1 |

| This compoundamp; | ~120 | ~5.9 |

Data adapted from Chenhao et al. (2015). The table indicates a slight increase in ROS levels and a low level of apoptosis in HLECs exposed to this compoundamp;, suggesting a manageable level of cellular stress.

These findings in basic biological research models are instrumental in characterizing the safety and interaction profile of this compoundamp;, paving the way for further non-clinical theoretical explorations.

常见问题

Basic Research Questions